

APcK110 caspase-dependent apoptosis

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: APcK110

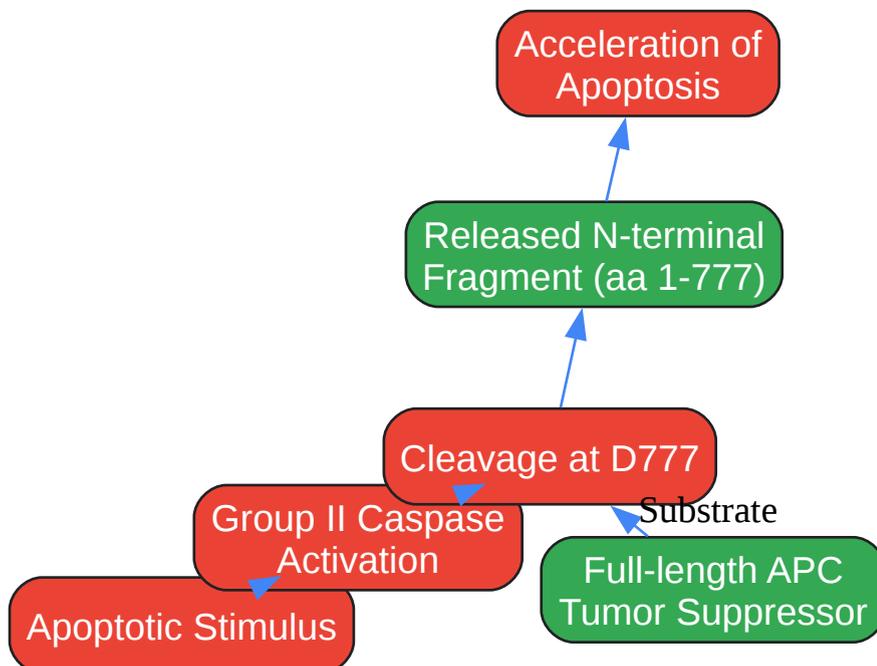
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Core Mechanism of APC in Apoptosis

The diagram below illustrates the established sequence of events in APC-mediated, transcription-independent apoptosis.

APC Caspase-Dependent Apoptosis Pathway



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This pathway functions independently of APC's well-known role in the Wnt signaling pathway and β -catenin degradation [1].

Key Functional Domains and Mutations

The table below summarizes the critical functional elements within the APC protein related to this apoptotic function.

Protein Region/Mutation	Functional Significance	Consequence
Amino-terminal domain (aa 1-760/777)	Apoptosis-accelerating region; stable caspase cleavage product [1].	When released, is necessary and sufficient to accelerate cell death.
Aspartic Acid 777 (D777)	Critical residue for group II caspase cleavage [1].	Mutation (e.g., to alanine) blocks cleavage and abolishes apoptosis acceleration.
Truncated APC (found in some cancers)	Lacks the caspase cleavage site and the N-terminal domain [1].	Resistant to caspase cleavage; unable to promote apoptosis, contributing to tumor survival.

Experimental Evidence Outline

Key experimental findings that established this pathway include:

- **Cleavage Mapping:** Researchers tested a series of non-overlapping APC segments and mapped the apoptosis-accelerating function to the amino-terminal aa 1-760, which corresponds to the stable caspase cleavage product (aa 1-777) observed during apoptosis [1].
- **Site-Directed Mutagenesis:** Mutating the aspartic acid residue at position 777 to alanine (D777A) completely abolished in vitro cleavage of APC by a recombinant group II caspase. This mutation also rendered the full-length protein unable to accelerate apoptosis, demonstrating the necessity of cleavage [1].
- **Cancer-Relevant Mutants:** A truncated APC protein associated with familial and sporadic colorectal cancer was found to be resistant to group II caspase cleavage and unable to accelerate apoptosis both in vitro and in vivo [1].

Research Context and Future Directions

This specific function of APC is part of a broader and complex network of caspase-regulated cell death.

Other key players include:

- **Caspase-8:** A key initiator caspase that requires auto-cleavage for full activation and can decide cell fate between apoptosis and necroptosis [2].
- **c-FLIP:** A critical regulatory protein that can inhibit caspase-8 activation at the DISC, acting as a major resistance factor against death receptor-mediated apoptosis [3] [4] [5].

The search results did not contain the detailed, step-by-step laboratory protocols (e.g., exact buffer compositions, cell culture conditions, reagent catalog numbers) required for replicating the key experiments. This information is typically found in the "Materials and Methods" section of original research papers.

Future research directions could involve:

- Identifying the specific molecular targets of the released APC N-terminal fragment.
- Exploring the crosstalk between this pathway and other cell death mechanisms like necroptosis.
- Investigating the potential of targeting this pathway for cancer therapy, especially in tumors with specific APC mutations.

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To cite this document: Smolecule. [APcK110 caspase-dependent apoptosis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548346#apck110-caspase-dependent-apoptosis>]

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